molecular formula C21H38O2 B13960060 [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester CAS No. 56687-68-4

[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester

Cat. No.: B13960060
CAS No.: 56687-68-4
M. Wt: 322.5 g/mol
InChI Key: BNXIGQHDTCPKMN-UHFFFAOYSA-N
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Description

[1,1’-Bicyclopropyl]-2-octanoic acid, 2’-hexyl-, methyl ester: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique bicyclopropyl structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bicyclopropyl]-2-octanoic acid, 2’-hexyl-, methyl ester typically involves the esterification of [1,1’-Bicyclopropyl]-2-octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The unique bicyclopropyl structure of this ester makes it an interesting subject for studies on ring strain and reactivity. It is used as a model compound in organic synthesis research to explore new reaction mechanisms and pathways.

Biology: In biological research, this ester is used as a probe to study enzyme-catalyzed ester hydrolysis. Its unique structure allows for the investigation of enzyme specificity and activity.

Medicine: The compound is being explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.

Industry: In the fragrance industry, this ester is used as a component in perfumes and flavorings due to its pleasant aroma. It is also used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,1’-Bicyclopropyl]-2-octanoic acid, 2’-hexyl-, methyl ester involves its interaction with specific molecular targets such as enzymes. The ester linkage can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its applications in drug delivery and biological studies.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity aroma and used in the fragrance industry.

    Isopropyl acetate: Used as a solvent and in perfumes.

Comparison: Compared to these simpler esters, [1,1’-Bicyclopropyl]-2-octanoic acid, 2’-hexyl-, methyl ester has a more complex structure, which imparts unique chemical properties such as increased ring strain and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

56687-68-4

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

methyl 8-[2-(2-hexylcyclopropyl)cyclopropyl]octanoate

InChI

InChI=1S/C21H38O2/c1-3-4-5-9-12-17-15-19(17)20-16-18(20)13-10-7-6-8-11-14-21(22)23-2/h17-20H,3-16H2,1-2H3

InChI Key

BNXIGQHDTCPKMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC1C2CC2CCCCCCCC(=O)OC

Origin of Product

United States

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